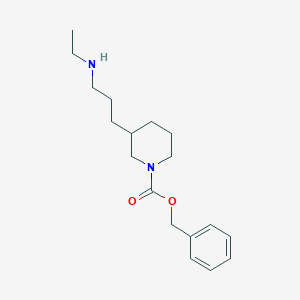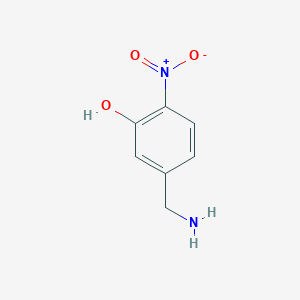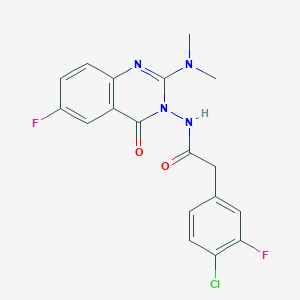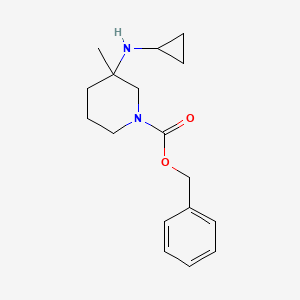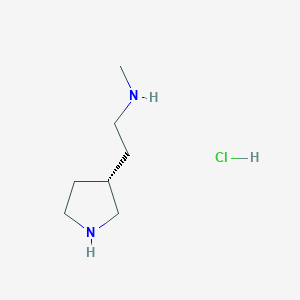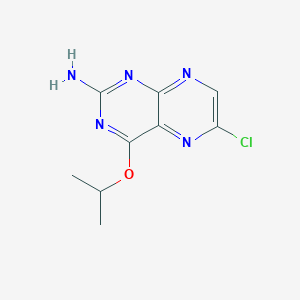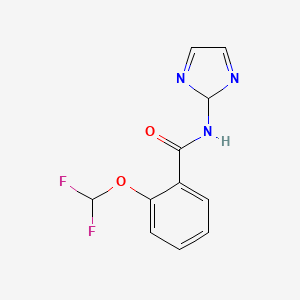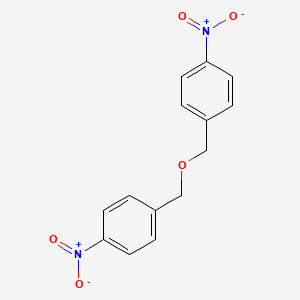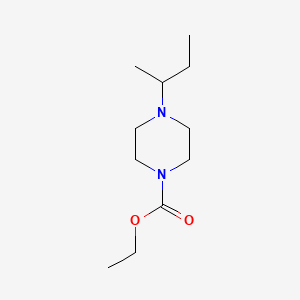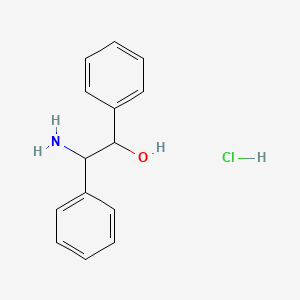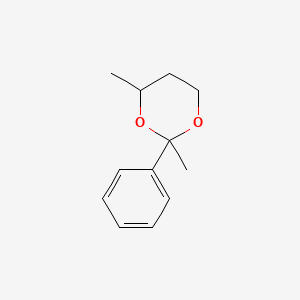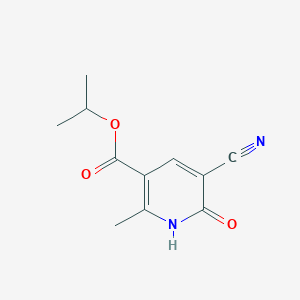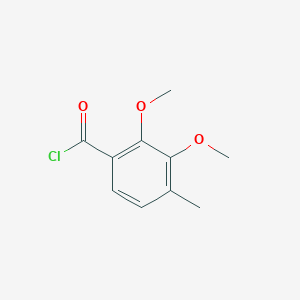
2,3-Dimethoxy-4-methylbenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxy-4-methylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoyl chloride, featuring two methoxy groups and a methyl group on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals and materials science .
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Dimethoxy-4-methylbenzoyl chloride can be synthesized starting from 2,3-dimethoxybenzoic acid. The typical synthetic route involves the chlorination of the carboxylic acid group to form the acyl chloride. This reaction is usually carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) in the presence of a base such as pyridine .
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
化学反応の分析
Types of Reactions: 2,3-Dimethoxy-4-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution.
Alcohols: from reduction.
Carboxylic acids: from oxidation
科学的研究の応用
2,3-Dimethoxy-4-methylbenzoyl chloride has several applications in scientific research:
作用機序
The mechanism of action of 2,3-dimethoxy-4-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of amides, esters, and other derivatives .
類似化合物との比較
- 2,3-Dimethoxybenzoyl chloride
- 4-Methoxybenzoyl chloride
- 3,4-Dimethoxybenzoyl chloride
Comparison: 2,3-Dimethoxy-4-methylbenzoyl chloride is unique due to the presence of both methoxy and methyl groups on the benzene ring. This structural feature can influence its reactivity and the properties of its derivatives. For example, the electron-donating methoxy groups can enhance nucleophilic substitution reactions, while the methyl group can affect the compound’s steric properties .
特性
CAS番号 |
77869-41-1 |
|---|---|
分子式 |
C10H11ClO3 |
分子量 |
214.64 g/mol |
IUPAC名 |
2,3-dimethoxy-4-methylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO3/c1-6-4-5-7(10(11)12)9(14-3)8(6)13-2/h4-5H,1-3H3 |
InChIキー |
MRHMEHYLJLWWJV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C(=O)Cl)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]-pyridazin-6-amine](/img/structure/B13949415.png)
